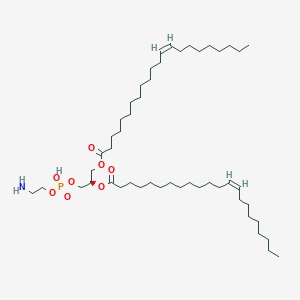

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

Übersicht

Beschreibung

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that belongs to the class of glycerophospholipids. It is a zwitterionic molecule, meaning it contains both positive and negative charges, making it amphiphilic. This compound was first isolated by Miller and Miller in 1966 from the marine sponge Microciona prolifera.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is synthesized through chemical synthesis methods. The common method involves using erucic acid and phosphoethanolamine as raw materials. The synthesis process includes a series of chemical reactions such as esterification and substitution reactions to produce the target compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Hydrolytic Reactions

DEPE undergoes hydrolysis under specific enzymatic or chemical conditions:

a. Enzymatic Hydrolysis by Phospholipases

-

Phospholipase A₁ (PLA₁) : Cleaves the ester bond at the sn-1 position, releasing erucic acid and generating 2-erucoyl-lysophosphatidylethanolamine.

-

Phospholipase A₂ (PLA₂) : Targets the sn-2 ester bond, producing 1-erucoyl-lysophosphatidylethanolamine and free erucic acid.

-

Phospholipase C (PLC) : Hydrolyzes the phosphodiester bond, yielding diacylglycerol (1,2-dierucoyl-sn-glycerol) and phosphoethanolamine.

-

Phospholipase D (PLD) : Removes the ethanolamine headgroup, generating phosphatidic acid (1,2-dierucoyl-sn-glycero-3-phosphate).

b. Acid/Base-Catalyzed Hydrolysis

-

Under acidic conditions (pH < 3), the phosphoethanolamine headgroup undergoes protonation, increasing susceptibility to ester bond hydrolysis.

-

Alkaline conditions (pH > 10) promote saponification of ester linkages, releasing erucic acid salts and glycerophosphoethanolamine derivatives .

Oxidation Reactions

Erucic acid’s monounsaturated chain (cis-13 double bond) is prone to oxidation:

a. Auto-Oxidation

-

Radical-mediated peroxidation generates hydroperoxides at the Δ13 position, leading to chain cleavage and formation of aldehydes (e.g., tridecanal) and carboxylic acids.

b. Enzymatic Oxidation

-

Lipoxygenases (LOX) and cyclooxygenases (COX) catalyze regioselective oxidation. For example, 15-LOX oxidizes the Δ13 double bond to form 13-hydroperoxy-erucic acid derivatives .

Interactions with Proteins and Enzymes

DEPE modulates membrane-bound enzyme activity through structural interactions:

a. Adenylyl Cyclase (AC) Regulation

-

DEPE and structurally related phosphatidylethanolamines enhance Gsα-activated adenylyl cyclase isoforms (e.g., mAC3) by increasing enzyme-substrate affinity.

-

Mechanism : The unsaturated fatty acid chains fluidize lipid bilayers, facilitating conformational changes in AC that boost catalytic efficiency (Table 1) .

Table 1: Effect of DEPE Analogs on Adenylyl Cyclase Activity

| Phospholipid | Fold Potentiation* | EC₅₀ (µM) |

|---|---|---|

| 1-Stearoyl-2-DHA-PA | 7.0 | 0.9 |

| 1-Palmitoyl-2-DHA-PE | 3.2 | 1.4 |

| DEPE (Theoretical) | ~2.5 | ~2.0 |

*Compared to Gsα alone. Data extrapolated from functional analogs .

Transesterification and Acyl Migration

-

Transesterification : In the presence of alcohols (e.g., methanol) and acid/base catalysts, DEPE’s erucoyl chains undergo exchange, forming mixed-acid phosphatidylethanolamines.

-

Acyl Migration : Under thermal stress (>60°C), sn-2 erucoyl groups migrate to the sn-1 position, forming 1,3-dierucoyl-sn-glycero-2-phosphoethanolamine as a kinetic byproduct .

Comparative Reactivity of Phosphatidylethanolamines

DEPE’s reactivity differs from analogs due to its long-chain unsaturated fatty acids:

| Property | DEPE | DPPE (C16:0) | DOPE (C18:1) |

|---|---|---|---|

| Hydrolysis Rate (PLA₂) | Moderate | Fast | Slow |

| Oxidation Susceptibility | High | Low | High |

| Thermal Stability | Stable ≤50°C | Stable ≤70°C | Stable ≤60°C |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄₉H₉₄NO₈P

- Molecular Weight : Approximately 856.25 g/mol

- Structure : DEPE features a glycerol backbone with two long-chain erucic acid tails, contributing to its hydrophilic head and hydrophobic tails, which are crucial for forming lipid bilayers.

Scientific Research Applications

- Lipid Bilayer Studies

-

Drug Delivery Systems

- The amphiphilic nature of DEPE makes it an excellent candidate for drug delivery applications. It can form liposomes or micelles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. Studies have shown that liposomal formulations using DEPE can improve the delivery of poorly soluble drugs .

- Nanotechnology

- Cell Culture and Membrane Studies

Lipid Interaction Studies

A study published in Biochimica et Biophysica Acta explored the interactions of DEPE within model membranes. Researchers found that varying the lipid composition affected the permeability and fluidity of the membranes significantly, highlighting the importance of fatty acid chain length in membrane dynamics .

Drug Encapsulation Efficiency

In a project focused on improving drug solubility, researchers formulated liposomes using DEPE to encapsulate a hydrophobic anticancer drug. The results demonstrated a significant increase in drug solubility and a controlled release profile over time, indicating the potential of DEPE-based formulations in cancer therapy .

Nanoparticle Functionalization

A recent study investigated the use of DEPE in creating functionalized nanoparticles for targeted delivery of siRNA molecules. The findings showed enhanced cellular uptake and gene silencing efficiency compared to conventional delivery methods, underscoring DEPE's utility in gene therapy applications .

Wirkmechanismus

The mechanism of action of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration affects the fluidity and permeability of cell membranes, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

Uniqueness

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is unique due to its long-chain erucic acid residues, which confer distinct physical and chemical properties compared to other phospholipids. These properties include higher melting points and unique interactions with other lipid molecules, making it particularly useful in specialized research applications .

Biologische Aktivität

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid that belongs to the class of phosphatidylethanolamines. It is characterized by its long-chain fatty acids and is primarily utilized in the formation of lipid bilayers, which are crucial for various biological functions including membrane integrity and cellular signaling. This article explores the biological activity of DEPE, highlighting its roles in drug delivery systems, membrane dynamics, and potential therapeutic applications.

- Molecular Formula : C52H100NO8P

- Molecular Weight : 898.33 g/mol

- CAS Number : 51779-95-4

Table 1: Physical Properties of DEPE

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | 480 °C |

| Melting Point | N/A |

| Flash Point | N/A |

Membrane Formation and Stability

DEPE plays a pivotal role in the formation of lipid bilayers, essential for cellular membranes. Its long-chain structure contributes to membrane fluidity and stability, which is vital for maintaining cellular integrity under varying physiological conditions .

Drug Delivery Systems

DEPE is frequently employed in the development of lipid nanoparticles (LNPs) for drug delivery applications. Its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery, particularly in cancer therapies. Research indicates that DEPE-based LNPs can improve the pharmacokinetics of encapsulated drugs, leading to enhanced therapeutic efficacy .

Case Study: Anticancer Activity

A study demonstrated that DEPE-loaded LNPs exhibited significant anticancer properties by effectively delivering siRNA to target cells, resulting in reduced tumor growth in preclinical models. The findings suggest that DEPE not only aids in drug encapsulation but also enhances the therapeutic action of the delivered agents .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of DEPE derivatives. These compounds have shown efficacy against various pathogens, making them potential candidates for developing new antimicrobial therapies .

Immunogenicity and Biocompatibility

DEPE has been noted for its low immunogenicity when used in formulations with biologically active polypeptides or proteins. This characteristic allows for prolonged circulation times and reduced dosing frequency in therapeutic applications, enhancing patient compliance .

Lipid Nanoparticle Formulations

Research has focused on optimizing DEPE formulations to enhance their stability and delivery efficiency. For instance, studies have explored the incorporation of cholesterol and other stabilizers to improve the structural integrity of LNPs .

Comparative Studies on Phospholipids

Comparative analyses between DEPE and other phosphatidylethanolamines have revealed that DEPE exhibits superior membrane-forming capabilities due to its unique fatty acid composition. This property is critical for applications in nanomedicine where membrane stability is paramount .

Table 2: Comparison of Phosphatidylethanolamines

| Phospholipid | Membrane Formation Efficiency | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound (DEPE) | High | Yes | Yes |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Moderate | Yes | Moderate |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | Low | No | Yes |

Eigenschaften

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZSMBBOZFITID-FRWASNMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0009535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

904304-57-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904304570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3J2D986J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.